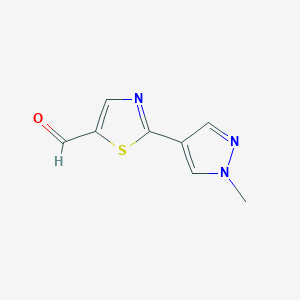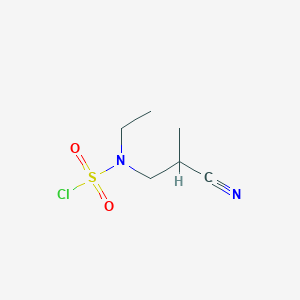
3-(Methylamino)-1-(prop-2-en-1-yl)pyrrolidin-2-one
Vue d'ensemble
Description
3-(Methylamino)-1-(prop-2-en-1-yl)pyrrolidin-2-one, also known as MDPV, is a synthetic cathinone and a psychoactive substance that has gained popularity in recent years. It is a highly potent stimulant that has been associated with abuse and addiction. However, MDPV has also shown potential in scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
3-(Methylamino)-1-(prop-2-en-1-yl)pyrrolidin-2-one is a key intermediate in the preparation of various pharmaceutical compounds. For instance, its derivative, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, has been utilized in the synthesis of PF-00951966, a fluoroquinolone antibiotic for combating multidrug-resistant respiratory infections (Lall et al., 2012). Moreover, derivatives of 3-(Methylamino)-1-(prop-2-en-1-yl)pyrrolidin-2-one have been synthesized and tested for antimicrobial properties, showing efficacy against various bacterial and fungal strains (Ashok et al., 2014).
Chemical Synthesis and Characterization
The compound has been a subject of interest in chemical synthesis. For example, the one-pot synthesis of enaminones using 3-(Methylamino)-1-(prop-2-en-1-yl)pyrrolidin-2-one derivatives has been achieved, with the chemical features of these compounds being assigned by various spectroscopic techniques (Barakat et al., 2020). Furthermore, derivatives of this compound have been utilized in the N-methylative aziridine ring opening, a key step in synthesizing certain antibiotic fragments (Jung et al., 2017).
Application in Material Science and Sensor Technology
Compounds related to 3-(Methylamino)-1-(prop-2-en-1-yl)pyrrolidin-2-one have also found applications in material science and sensor technology. For instance, naphthoquinone-based chemosensors, incorporating derivatives of this compound, have been synthesized for detecting transition metal ions, demonstrating high selectivity and sensitivity (Gosavi-Mirkute et al., 2017).
Pharmacological Research
In pharmacological research, various analogs of 3-(Methylamino)-1-(prop-2-en-1-yl)pyrrolidin-2-one have been synthesized and investigated for their potential therapeutic applications. For instance, certain derivatives have been evaluated for their anticancer activity, showing potency against different human cancer cell lines (Hadiyal et al., 2020).
Propriétés
IUPAC Name |
3-(methylamino)-1-prop-2-enylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-3-5-10-6-4-7(9-2)8(10)11/h3,7,9H,1,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQTUGSCGJVMGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(C1=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1427834.png)






